molecular formula C17H23N7 B395805 N-(1-adamantyl)-6-(3,5-dimethyl-1-pyrazolyl)-1,2,4,5-tetrazin-3-amine

N-(1-adamantyl)-6-(3,5-dimethyl-1-pyrazolyl)-1,2,4,5-tetrazin-3-amine

Cat. No. B395805
M. Wt: 325.4g/mol
InChI Key: MZJQFYGLAXOAGY-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-6-(3,5-dimethyl-1-pyrazolyl)-1,2,4,5-tetrazin-3-amine is a tetrazine.

Scientific Research Applications

Synthesis and Chemical Properties

  • The substitution of the pyrazolyl moiety in related tetrazine compounds results in the formation of various high-nitrogen tetrazine derivatives. These new compounds have been evaluated for thermal stability and energetic characteristics (Rudakov, Moiseev, & Spesivtseva, 2017).
  • Unsymmetrical 1,2,4,5-tetrazine derivatives have been synthesized and analyzed using single-crystal X-ray diffraction methods. The resulting molecules demonstrate specific bond length and angle patterns, highlighting the unique structural attributes of these compounds (Xu, Yang, Jiang, & Ke, 2012).

Molecular Structure and Dynamics

  • The influence of the 1-adamantyl group on the structure and proton transfer dynamics of N-unsubstituted pyrazoles has been a focus, revealing that the shape and solid-state plasticity of the 1-adamantyl substituent may lower activation energies for proton transfer (Claramunt et al., 1997).
  • The reaction of mono- and di-amines with specific tetrazines leads to nucleophilic substitution, producing bis(3-amino-1,2,4,5-tetrazines). The crystal structures of these compounds show electronic interaction between tetrazine rings and amino groups (Glidewell, Lightfoot, Royles, & Smith, 1997).

Synthesis and Reactions

  • The synthesis of 1,2,4,5-tetrazines, both symmetrically and unsymmetrically substituted by N-nucleophiles, has been explored. These reactions involve nucleophilic substitution yielding a variety of substituted tetrazines (Rusinov et al., 2006).
  • Detailed one-pot synthesis methods for 1-adamantylhydrazine, an intermediate for many biologically active compounds, have been developed. This synthesis is significant for creating 1-(adamantan-1-yl)-1H-pyrazol-3-amine for bacterial studies (Bossmann et al., 2020).

Structural Studies and Complex Formation

  • Complexes containing tris(pyrazolyl)amine and bis(pyrazolyl)amine ligands have been synthesized and characterized, demonstrating the formation of hydrogen-bridged molecular structures in solid state (Zamora, Pons, & Ros, 2004).
  • New palladium(II) complexes containing tetradentate-nitrogen donor ligands have been synthesized and characterized, illustrating how ligand structure affects the coordination geometry around metal centers (Espinal et al., 2008).

properties

Molecular Formula

C17H23N7

Molecular Weight

325.4g/mol

IUPAC Name

N-(1-adamantyl)-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazin-3-amine

InChI

InChI=1S/C17H23N7/c1-10-3-11(2)24(23-10)16-21-19-15(20-22-16)18-17-7-12-4-13(8-17)6-14(5-12)9-17/h3,12-14H,4-9H2,1-2H3,(H,18,19,20)

InChI Key

MZJQFYGLAXOAGY-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=NN=C(N=N2)NC34CC5CC(C3)CC(C5)C4)C

Canonical SMILES

CC1=CC(=NN1C2=NN=C(N=N2)NC34CC5CC(C3)CC(C5)C4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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